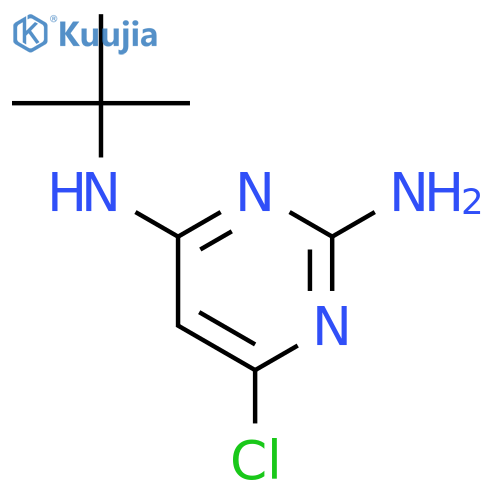

Cas no 30182-35-5 (N4-tert-butyl-6-chloropyrimidine-2,4-diamine)

30182-35-5 structure

商品名:N4-tert-butyl-6-chloropyrimidine-2,4-diamine

CAS番号:30182-35-5

MF:C8H13ClN4

メガワット:200.66861987114

CID:3933332

N4-tert-butyl-6-chloropyrimidine-2,4-diamine 化学的及び物理的性質

名前と識別子

-

- 2,4-Pyrimidinediamine, 6-chloro-N4-(1,1-dimethylethyl)-

- N4-tert-butyl-6-chloropyrimidine-2,4-diamine

-

N4-tert-butyl-6-chloropyrimidine-2,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-40200423-1.0g |

N4-tert-butyl-6-chloropyrimidine-2,4-diamine |

30182-35-5 | 95% | 1.0g |

$574.0 | 2023-02-02 | |

| Enamine | BBV-40200423-5g |

N4-tert-butyl-6-chloropyrimidine-2,4-diamine |

30182-35-5 | 95% | 5g |

$1507.0 | 2023-10-28 | |

| Enamine | BBV-40200423-1g |

N4-tert-butyl-6-chloropyrimidine-2,4-diamine |

30182-35-5 | 95% | 1g |

$574.0 | 2023-10-28 | |

| Enamine | BBV-40200423-2.5g |

N4-tert-butyl-6-chloropyrimidine-2,4-diamine |

30182-35-5 | 95% | 2.5g |

$1189.0 | 2023-10-28 | |

| Enamine | BBV-40200423-10.0g |

N4-tert-butyl-6-chloropyrimidine-2,4-diamine |

30182-35-5 | 95% | 10.0g |

$1895.0 | 2023-02-02 | |

| Enamine | BBV-40200423-5.0g |

N4-tert-butyl-6-chloropyrimidine-2,4-diamine |

30182-35-5 | 95% | 5.0g |

$1507.0 | 2023-02-02 | |

| Enamine | BBV-40200423-10g |

N4-tert-butyl-6-chloropyrimidine-2,4-diamine |

30182-35-5 | 95% | 10g |

$1895.0 | 2023-10-28 |

N4-tert-butyl-6-chloropyrimidine-2,4-diamine 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

30182-35-5 (N4-tert-butyl-6-chloropyrimidine-2,4-diamine) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量